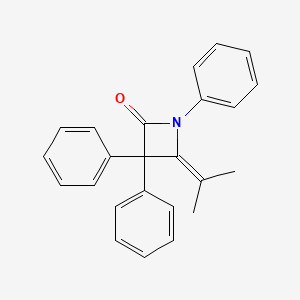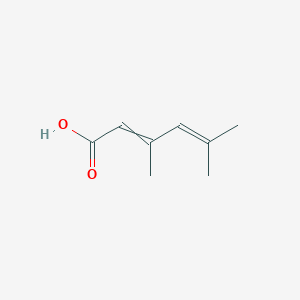
3,5-Dimethylhexa-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylhexa-2,4-dienoic acid is a chemical compound characterized by its conjugated diene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylhexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, followed by elimination, cyclization, and ring-opening reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethylhexa-2,4-dienoic acid undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.
Oxidation and Reduction: The diene structure allows for oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr), and oxidizing agents (e.g., peroxides). Reaction conditions typically involve controlled temperatures and solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions can yield halogenated dienes, while oxidation reactions may produce epoxides or hydroxylated derivatives.
Applications De Recherche Scientifique
3,5-Dimethylhexa-2,4-dienoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s conjugated diene structure makes it useful in the development of materials with specific electronic properties.
Biological Studies:
Mécanisme D'action
The mechanism of action of 3,5-Dimethylhexa-2,4-dienoic acid in chemical reactions involves the interaction of its conjugated diene system with various reagents. For example, in electrophilic addition reactions, the diene system can stabilize carbocation intermediates through resonance, facilitating the addition of electrophiles . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Hexadienoic Acid:
3,5-Dimethylhexa-2,4-dienamide: This compound is an amide derivative of 3,5-Dimethylhexa-2,4-dienoic acid and shares similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of methyl groups at positions 3 and 5 can also affect the compound’s physical properties, such as its boiling and melting points.
Propriétés
Numéro CAS |
83612-62-8 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3,5-dimethylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-6(2)4-7(3)5-8(9)10/h4-5H,1-3H3,(H,9,10) |
Clé InChI |
XUNXHADHEIKFFH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=CC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


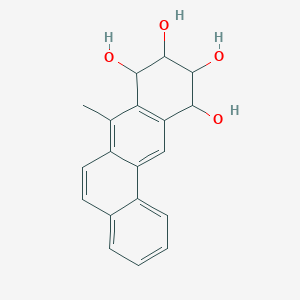


![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
![3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol](/img/structure/B14428431.png)

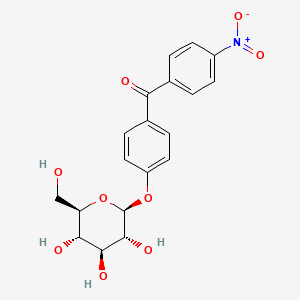
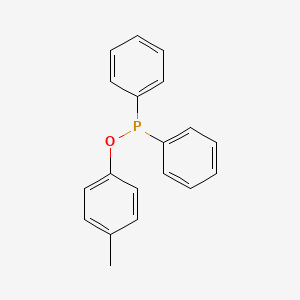
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
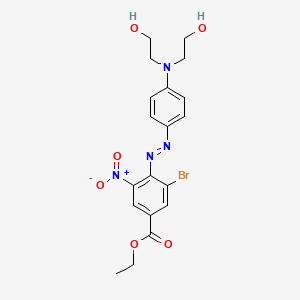
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
